N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-14-6-3-4-9-19(14)26-20(28)11-18-12-30-22(25-18)31-13-21(29)24-17-8-5-7-16(10-17)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGMCFOQIWJWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3-acetamidophenyl derivatives with thiazole-based intermediates. Various methods such as microwave-assisted synthesis have been explored to enhance yield and purity. The synthesis typically involves:
- Formation of Thiazole Derivatives : Starting from appropriate amino acids or their derivatives, thiazole rings are constructed.
- Acetylation : The introduction of acetamido groups to the phenyl ring.
- Thioether Formation : Connecting the thiazole moiety to the acetamide via a thioether linkage.
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its potential as an anti-cancer and anti-inflammatory agent.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate to strong activity against these cell lines.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties through in vitro assays measuring the inhibition of pro-inflammatory cytokines.
- Cytokines Measured : TNF-alpha and IL-6 levels were monitored in lipopolysaccharide (LPS)-stimulated macrophages.
- Results : A significant reduction in cytokine levels was observed, with up to 50% inhibition at concentrations of 20 µM.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Component | Influence on Activity |
|---|---|
| Acetamido Group | Enhances solubility and bioavailability |
| Thiazole Ring | Critical for interaction with biological targets |
| Thioether Linkage | Stabilizes the overall structure, affecting potency |
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : To evaluate the efficacy of the compound in vivo.
- Methodology : Mice bearing tumor xenografts were treated with varying doses of the compound.
- Findings : Significant tumor regression was observed at higher doses, supporting its potential as a therapeutic agent.
-
Case Study on Anti-inflammatory Effects :
- Objective : Assess the compound's effect on chronic inflammation models.
- Methodology : Administration in a rat model of arthritis.
- Findings : Marked reduction in joint swelling and pain scores were recorded, indicating strong anti-inflammatory properties.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis of this thiazole-acetamide derivative typically involves multi-step reactions, including:
- Thiazole ring formation via Hantzsch thiazole synthesis or cyclization of thiourea intermediates .
- Acetamide coupling using chloroacetyl chloride or EDCI/HOBt-mediated acylation under inert conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while temperature control (40–80°C) minimizes side reactions .
- Yield improvement : Catalysts like KCO or NaH improve nucleophilic substitution steps, achieving yields of 68–91% in analogous compounds .
Q. How can structural characterization be rigorously validated?
Use a combination of:
- NMR spectroscopy : H and C NMR to confirm aromatic protons (δ 6.5–8.5 ppm), acetamide carbonyls (δ 165–170 ppm), and thioether linkages .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with thiazole and acetamide moieties .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks in analogs with similar fused-ring systems .
Q. What preliminary biological assays are suitable for activity screening?
- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC values <10 µM for thiazole derivatives .
- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s thioether group for target binding .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Functional group modifications :
| Modification | Biological Impact | Reference |
|---|---|---|
| Replace o-tolylamino with phenyl | Reduced anticancer activity (IC ↑ 2-fold) | |
| Substitute thioether with sulfone | Improved metabolic stability but reduced solubility |
- Assay diversification : Test analogs in 3D tumor spheroids or zebrafish models to evaluate penetration and in vivo efficacy .
Q. How to resolve contradictory data between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life (e.g., via LC-MS/MS) to identify rapid clearance issues .
- Solubility optimization : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
- Metabolite identification : LC-HRMS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may reduce activity .
Q. What computational strategies predict target binding and selectivity?
- Molecular docking : Use AutoDock Vina to model interactions with EGFR or COX-2 active sites, focusing on hydrogen bonds with acetamide carbonyls .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize high-affinity analogs .
- QSAR modeling : Employ Gaussian-based descriptors to correlate electronic properties (e.g., HOMO-LUMO gaps) with IC trends .
Q. How to develop stability-indicating analytical methods?
- Forced degradation studies : Expose the compound to heat (40–60°C), acid/alkali (0.1N HCl/NaOH), and UV light to identify degradation products .
- UPLC-PDA method : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (ACN:0.1% formic acid) to resolve degradants .
Methodological Notes
- Key references : Prioritized peer-reviewed studies on analogous thiazole-acetamide systems with validated experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
